5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1395492-71-3
VCID: VC2768337
InChI: InChI=1S/C12H16N4S/c1-3-16(4-2)11-7-9(5-6-14-11)10-8-15-12(13)17-10/h5-8H,3-4H2,1-2H3,(H2,13,15)
SMILES: CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N
Molecular Formula: C12H16N4S
Molecular Weight: 248.35 g/mol

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine

CAS No.: 1395492-71-3

Cat. No.: VC2768337

Molecular Formula: C12H16N4S

Molecular Weight: 248.35 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine - 1395492-71-3

Specification

CAS No. 1395492-71-3
Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
IUPAC Name 5-[2-(diethylamino)pyridin-4-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H16N4S/c1-3-16(4-2)11-7-9(5-6-14-11)10-8-15-12(13)17-10/h5-8H,3-4H2,1-2H3,(H2,13,15)
Standard InChI Key SOEUQEYBSLNBFB-UHFFFAOYSA-N
SMILES CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N
Canonical SMILES CCN(CC)C1=NC=CC(=C1)C2=CN=C(S2)N

Introduction

Chemical Structure and Properties

Molecular Architecture

5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine features a thiazole ring directly connected to a pyridine ring. The compound contains an amino group (-NH₂) at the 2-position of the thiazole ring and a diethylamino group at the 2-position of the pyridine ring. This structure bears close resemblance to 5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine (CAS: 154496-72-7), differing only in the absence of a methyl group at the 4-position of the thiazole ring .

Structure-Property Relationships

The structural elements of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine likely contribute to specific pharmacological properties:

  • The thiazole ring serves as a common heterocyclic scaffold in medicinal chemistry, known for its stability and presence in various bioactive compounds.

  • The primary amino group at the 2-position of the thiazole ring provides a hydrogen bond donor site, potentially enhancing target binding interactions.

  • The diethylamino substituent on the pyridine ring likely influences the compound's lipophilicity and may contribute to improved cell permeability.

Comparative Structural Analysis

The compound shares structural features with several thiazole derivatives described in medicinal chemistry literature. Particularly noteworthy is its similarity to compounds investigated as CDK4/6 inhibitors, such as the series described in the Journal of Medicinal Chemistry (2017) .

Table 1: Structural Comparison with Related Compounds

CompoundCore StructureKey SubstituentsStructural Distinctions
5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amineThiazole-pyridine-NH₂ at thiazole C2, -N(CH₂CH₃)₂ at pyridine C2Direct thiazole-pyridine connection
5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amineThiazole-pyridine-NH₂ at thiazole C2, -CH₃ at thiazole C4, -N(CH₂CH₃)₂ at pyridine C2Additional methyl group at thiazole C4
Compound 83 (from literature)Thiazole-pyrimidine-pyridine-NH-cyclopentyl at thiazole C2, -CH₃ at thiazole C4Contains pyrimidine linker between rings

Synthesis Methodologies

Synthetic Challenges and Considerations

Several factors may influence the synthetic efficiency:

  • Regioselectivity during thiazole ring formation

  • Reaction conditions optimization to minimize side products

  • Purification strategies to achieve high purity

  • Scalability considerations for larger-scale synthesis

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Research on structurally related compounds provides insights into potential structure-activity relationships (SAR) relevant to 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine:

  • Substitution at the thiazole C2 position significantly influences binding affinity and selectivity for kinase targets. The literature indicates that monosubstitution with a cyclopentyl group at this position provided optimal enzymatic and cellular potencies in a related series .

  • The methyl group at the C4 position of the thiazole ring has been found to be optimal in some series. The absence of this group in our compound of interest may alter its activity profile .

  • The nature of the linkage between the thiazole and pyridine rings impacts biological activity. Many potent CDK4/6 inhibitors incorporate a pyrimidine linker between these rings, which is absent in our compound .

Table 2: Potential SAR Implications for 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine

Structural FeatureObserved Effect in Related CompoundsPotential Impact on Target Compound
Primary amino group at thiazole C2May provide hydrogen bonding interactions with targetCould influence binding mode and selectivity
Absence of methyl at thiazole C4Methyl group was optimal in reported CDK4/6 inhibitor seriesMay result in altered potency/selectivity profile
Diethylamino group on pyridineContributes to favorable pharmacokinetic propertiesLikely enhances lipophilicity and cell permeability
Direct thiazole-pyridine connectionCompounds with pyrimidine linker showed high potencyMay significantly affect binding orientation

Research Applications

Structure Optimization Opportunities

Several opportunities exist for structural optimization:

  • Substitution at the primary amino group of the thiazole ring to explore different binding interactions

  • Introduction of a methyl group at the C4 position of the thiazole to assess impact on potency and selectivity

  • Modification of the diethylamino substituent to optimize pharmacokinetic properties

  • Introduction of a pyrimidine linker between the thiazole and pyridine rings to more closely mimic known potent CDK4/6 inhibitors

Research Gaps and Future Directions

Critical areas for future investigation include:

  • Comprehensive synthesis and characterization of 5-(2-(Diethylamino)pyridin-4-yl)thiazol-2-amine

  • Evaluation of kinase inhibitory activity, particularly against CDK4/6 and related kinases

  • Assessment of antiproliferative effects against various cancer cell lines

  • Determination of selectivity profile against a panel of kinases

  • Investigation of pharmacokinetic properties and in vivo efficacy in relevant disease models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator